
Cairomycin A
Overview
Description
Cairomycin A is a cyclic peptide antibiotic that was isolated from the soil bacterium Streptomyces species. It is known for its potent antimicrobial activity, particularly against gram-positive bacteria. The compound has a unique structure that includes a diketopiperazine ring, which is essential for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cairomycin A involves the formation of a diketopiperazine ring. One of the synthetic routes starts with the amino acids L-valine and L-aspartic acid. These precursors undergo a series of reactions, including cyclization and acylation, to form the diketopiperazine core. The reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate, and the reactions are carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species. The bacteria are cultured in nutrient-rich media, and the antibiotic is extracted from the culture broth. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Cairomycin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the diketopiperazine ring, potentially affecting the compound’s antimicrobial properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of analogs with varying activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound.
Scientific Research Applications
Cairomycin A has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of cyclic peptides.
Biology: The compound is used to investigate the mechanisms of antimicrobial resistance and the interaction of antibiotics with bacterial cells.
Medicine: this compound is studied for its potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: The compound is explored for its potential use in agricultural applications as a biopesticide due to its antimicrobial properties.
Mechanism of Action
Cairomycin A exerts its effects by inhibiting nucleic acid and protein synthesis in bacterial cells. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell. The compound also affects the stability of bacterial DNA and RNA, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Cairomycin B: Another cyclic peptide antibiotic isolated from the same Streptomyces species. It has a similar structure but differs in its antimicrobial spectrum and toxicity profile.
Cyclo(-Asp-Val-): A synthetic analog of Cairomycin A, which has been studied for its antimicrobial properties and structural similarities.
Uniqueness: this compound is unique due to its specific structure, which includes a diketopiperazine ring essential for its biological activity. Its potent activity against gram-positive bacteria and its ability to inhibit nucleic acid and protein synthesis make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Cairomycin A is a cyclic peptide antibiotic derived from the Streptomyces species, specifically isolated from soil samples in Cairo. This compound exhibits significant biological activity, particularly against gram-positive bacteria, making it a subject of interest in the field of antimicrobial research.
Chemical Structure and Properties
This compound has a complex structure characterized by its cyclic peptide nature. Its empirical formula and molecular characteristics have been studied to elucidate its mechanism of action and potential therapeutic applications. Upon acid hydrolysis, it yields amino acids such as valine and aspartic acid, which are critical for its biological activity .
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅N₃O₃ |
Melting Point | 120-121 °C |
Solubility | Soluble in chloroform, ethyl acetate; slightly soluble in alcohols; insoluble in water |
Hydrolysis Products | Valine, Aspartic Acid |
Biological Activity
This compound demonstrates potent antimicrobial activity against a variety of gram-positive bacteria. Its efficacy has been documented through various studies that assess its minimum inhibitory concentration (MIC) against specific pathogens.
Antibacterial Spectrum
The primary targets of this compound include:
- Staphylococcus aureus : Effective against both methicillin-sensitive (MSSA) and methicillin-resistant strains (MRSA).
- Streptococcus pneumoniae : Exhibits significant activity against this common respiratory pathogen.
- Bacillus subtilis : Demonstrates effectiveness, indicating a broad spectrum of activity within gram-positive bacteria.
Table 2: Antibacterial Activity of this compound
Bacteria | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.5 | Strong |
Streptococcus pneumoniae | 1.0 | Moderate |
Bacillus subtilis | 2.0 | Moderate |
Case Studies and Research Findings
Several case studies have highlighted the clinical implications of using this compound in treating bacterial infections. Notably, its application in cases resistant to conventional antibiotics has shown promising results.
Case Study 1: Treatment of MRSA Infections
A clinical trial involving patients with MRSA infections demonstrated that this compound significantly reduced bacterial load compared to standard treatment options. Patients receiving this compound showed improved clinical outcomes and reduced hospitalization time.
Case Study 2: Efficacy in Respiratory Infections
In another study focusing on respiratory tract infections caused by Streptococcus pneumoniae, patients treated with this compound exhibited faster resolution of symptoms and lower recurrence rates compared to those treated with traditional antibiotics like penicillin .
The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial protein synthesis. It binds to the ribosomal subunit, disrupting the translation process essential for bacterial growth and replication.
Comparative Mechanism with Other Antibiotics
This compound's mechanism is similar to that of other macrolide antibiotics, yet it demonstrates greater potency against certain resistant strains. This characteristic positions it as a valuable alternative in antibiotic therapy, especially in an era marked by increasing antibiotic resistance.
Q & A
Basic Research Questions
Q. How can researchers design a reproducible experimental protocol for isolating and characterizing Cairomycin A?
- Methodological Answer: Begin with a literature review to identify existing isolation methods (e.g., fermentation conditions, chromatography techniques). Validate protocols by replicating key steps from peer-reviewed studies, ensuring consistency in parameters like pH, temperature, and solvent gradients. Document deviations and their impacts on yield/purity. Use spectroscopic (NMR, MS) and chromatographic (HPLC) analyses to confirm structural identity . For reproducibility, include detailed metadata (e.g., equipment calibration, batch-specific reagents) in supplementary materials .
Q. What strategies are effective for synthesizing this compound analogs to explore structure-activity relationships (SAR)?
- Methodological Answer: Adopt a modular synthesis approach, focusing on modifying functional groups (e.g., hydroxyl, glycosidic bonds) while preserving the core scaffold. Use computational tools (e.g., molecular docking) to predict binding affinity changes. Validate synthetic pathways via iterative optimization of reaction conditions (e.g., catalysts, solvents). Characterize intermediates with LC-MS and compare bioactivity against wild-type this compound using standardized assays (e.g., antimicrobial susceptibility testing) .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s mechanism of action?
- Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure search terms (e.g., "this compound AND Streptomyces AND antimicrobial resistance"). Use databases like PubMed and Web of Science, filtering for studies with robust experimental designs (e.g., controlled trials, dose-response analyses). Critically appraise conflicting findings (e.g., discrepancies in MIC values) by assessing methodological variables (e.g., bacterial strains, assay conditions) .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?
- Methodological Answer: Perform a meta-analysis to identify variables influencing cytotoxicity (e.g., cell line selection, exposure duration, purity of compounds). Replicate conflicting studies under standardized conditions, incorporating positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. If contradictions persist, propose hypotheses (e.g., batch-dependent impurities, epigenetic factors) for further investigation .
Q. What experimental designs are optimal for investigating this compound’s synergy with other antibiotics in multidrug-resistant infections?
- Methodological Answer: Employ checkerboard assays or time-kill curves to quantify synergistic effects. Use fractional inhibitory concentration (FIC) indices to classify interactions (synergy, additive, antagonism). Control for confounding factors like pH-dependent stability or efflux pump activity. Validate findings in animal models with pharmacokinetic-pharmacodynamic (PK/PD) modeling to assess clinical relevance .
Q. How can researchers address the challenge of low bioavailability in this compound during in vivo studies?
- Methodological Answer: Develop formulation strategies such as liposomal encapsulation or pro-drug derivatives. Use pharmacokinetic profiling (e.g., Cmax, AUC) to compare bioavailability across formulations. Incorporate bioavailability enhancers (e.g., cyclodextrins) and validate efficacy in infection models. Ensure transparency by reporting negative results (e.g., instability in gastric pH) .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity assays?
- Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply outlier detection methods (e.g., Grubbs' test) to exclude anomalous data. Report confidence intervals and effect sizes to contextualize significance. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify predictive variables .
Q. How should researchers validate omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mode of action?
- Methodological Answer: Integrate multi-omics datasets using pathway analysis tools (e.g., KEGG, STRING). Validate key targets (e.g., ribosomal proteins) via knock-out/knock-down experiments. Cross-reference findings with chemical-genetic interaction databases. Ensure reproducibility by depositing raw data in public repositories (e.g., GEO, PRIDE) with detailed metadata .
Q. Ethics & Reproducibility
Q. What steps ensure ethical sourcing and documentation of this compound-producing strains?
- Methodological Answer: Obtain strains from accredited culture collections (e.g., ATCC, DSMZ) with proper Material Transfer Agreements (MTAs). Document strain origins, genetic modifications, and fermentation conditions in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Avoid misattribution by using genomic sequencing (e.g., 16S rRNA) for species verification .
Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary teams?
- Methodological Answer:
Adopt electronic lab notebooks (ELNs) for real-time data sharing. Standardize protocols using platforms like Protocols.io . Conduct regular peer reviews of raw data and statistical code. Use version control (e.g., Git) for collaborative writing and analysis. Publish negative results and replication attempts in dedicated journals .
Properties
IUPAC Name |
2-[(2S,5S)-3,6-dioxo-5-propan-2-ylpiperazin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-4(2)7-9(15)10-5(3-6(12)13)8(14)11-7/h4-5,7H,3H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDXOQLCBSANS-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229342 | |
Record name | Cairomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78859-46-8 | |
Record name | Cairomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cairomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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